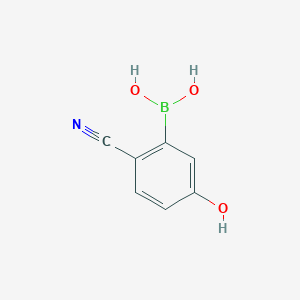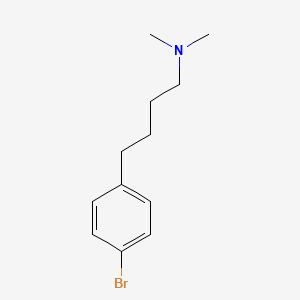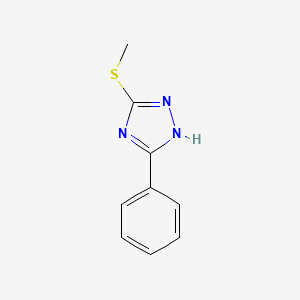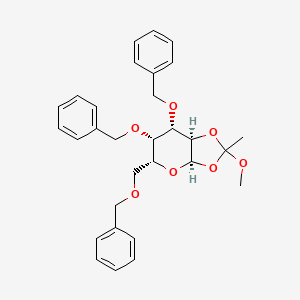
1,1-Diethoxypropan-2-one Oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethoxypropan-2-one Oxime is an organic compound with the molecular formula C7H15NO3 and a molecular weight of 161.2 g/mol. It is a colorless oil that is soluble in solvents such as chloroform, dichloromethane, diethyl ether, and methanol. This compound is an intermediate used in the synthesis of Nilotinib 3-Imidazolyl N-oxide, an impurity compound of Nilotinib, which is useful in the treatment of chronic myelogenous leukemia.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Diethoxypropan-2-one Oxime can be synthesized through the condensation of 1,1-diethoxypropan-2-one with hydroxylamine . The reaction typically involves the following steps:
- Formation of the oxime from the aldehyde or ketone.
- Conversion of the oxime oxygen to a good leaving group.
- Heating to induce the rearrangement .
Industrial Production Methods
In industrial settings, the synthesis of oximes, including this compound, can be achieved using solvent-free methods. For example, the use of bismuth oxide (Bi2O3) under grinding conditions has been demonstrated to be effective for the synthesis of oximes from a broad spectrum of aldehydes and ketones with hydroxylamine hydrochloride .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diethoxypropan-2-one Oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitro compounds.
Reduction: Reduction of oximes can produce amines.
Substitution: Oximes can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as sodium metal, sodium amalgam, and hydrogenation catalysts are used.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Primary and secondary amines.
Substitution: Amide derivatives and other substituted oximes.
Aplicaciones Científicas De Investigación
1,1-Diethoxypropan-2-one Oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals such as Nilotinib.
Biology: Acts as a ligand in coordination chemistry and can be used for the analysis of metal ions.
Medicine: Involved in the synthesis of compounds with potential therapeutic applications, such as anticancer agents.
Industry: Utilized in the production of polymers and other materials through oxime click chemistry.
Mecanismo De Acción
The mechanism of action of 1,1-Diethoxypropan-2-one Oxime involves the formation of an oxime from the aldehyde or ketone, followed by the conversion of the oxime oxygen to a good leaving group and heating to induce rearrangement . This process is similar to the Beckmann rearrangement, where the oxime oxygen is protonated by acid, leading to the formation of a better leaving group and subsequent rearrangement to form amides or nitriles .
Comparación Con Compuestos Similares
Similar Compounds
Aldoximes: Oximes derived from aldehydes.
Ketoximes: Oximes derived from ketones.
Amidoximes: Oximes of amides.
Uniqueness
1,1-Diethoxypropan-2-one Oxime is unique due to its specific structure and its role as an intermediate in the synthesis of Nilotinib 3-Imidazolyl N-oxide. Its solubility in various organic solvents and its ability to undergo multiple types of chemical reactions make it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C7H15NO3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
(NZ)-N-(1,1-diethoxypropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H15NO3/c1-4-10-7(11-5-2)6(3)8-9/h7,9H,4-5H2,1-3H3/b8-6- |
Clave InChI |
YHWNYZOPDVPQMU-VURMDHGXSA-N |
SMILES isomérico |
CCOC(/C(=N\O)/C)OCC |
SMILES canónico |
CCOC(C(=NO)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13410867.png)
![4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410871.png)


![N-[3-(Methylthio)-1-oxopropyl]glycine](/img/structure/B13410882.png)


![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, ethyl ester](/img/structure/B13410900.png)
![4-(2-Phenylethyl)-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one](/img/structure/B13410901.png)


